(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent inhibitors of Factor Xa, an essential enzyme in the blood coagulation pathway .
Mode of Action
It’s known that the tert-butyl ester group in the compound can undergo hydrolysis, likely by the action of carboxylesterase enzyme ces1 . This process could potentially lead to the release of active metabolites that interact with the target enzymes or receptors .
Biochemical Pathways
The compound has been used in the synthesis of azacyclic FTY720 analogues . These analogues show potential for use in strategies to kill cancer cells as they restrict access to extracellular nutrients . This suggests that the compound may play a role in modulating nutrient uptake pathways in cancer cells.
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3908±420 °C and a density of 1304±006 g/cm3 . It should be stored in a sealed, dry environment at room temperature . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Given its use in the synthesis of potent factor xa inhibitors and azacyclic fty720 analogues, it can be inferred that the compound may have anticoagulant and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the tert-butyl ester group in the compound is resistant to hydrolysis in gastrointestinal tissue, suggesting that it may be stable in the acidic environment of the stomach .
Properties
IUPAC Name |
ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNWQUWKRDADHK-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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